molecular formula C7H6N2O B1588378 2-Methoxyisonicotinonitrile CAS No. 72716-86-0

2-Methoxyisonicotinonitrile

Cat. No. B1588378
CAS RN: 72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
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Description

2-Methoxyisonicotinonitrile is a chemical compound with the molecular formula C7H6N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Methoxyisonicotinonitrile involves heating a solution of 2-chloro-4-cyanopyridine and sodium methoxide in dioxane at reflux for 5 hours. The reaction mixture is then cooled to room temperature and left overnight in a refrigerator. The precipitate is filtered and washed with methanol to afford the title compound .


Molecular Structure Analysis

The molecular structure of 2-Methoxyisonicotinonitrile is composed of a pyridine core flanked by two phenyl rings . Key interactions, such as π–π stacking and H⋯X contacts, play a significant role in the crystal’s inherent stability and characteristics .


Physical And Chemical Properties Analysis

2-Methoxyisonicotinonitrile has a molecular weight of 134.14 g/mol. It is stored under inert atmosphere at room temperature . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Applications in Chemistry and Materials Science

  • Luminescent Material Development : 2-Methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile has been explored for its potential as a blue light-emitting material. The compound exhibits good absorption and fluorescence properties, showing a positive solvatochromic effect with varying solvent polarity, indicating its utility in photophysical applications (Ahipa et al., 2014).

  • Dye-Sensitized Solar Cells (DSSC) : 2-Methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile has been utilized as a co-sensitizer dye in DSSCs, showing improved efficiency compared to traditional devices. This application highlights its role in enhancing spectral coverage and efficiency in solar energy technology (Hemavathi et al., 2019).

  • Corrosion Inhibition : Research has indicated that pyridine derivatives, including nicotinonitrile compounds, act as corrosion inhibitors for steel in acidic environments. This suggests potential applications in material preservation and industrial maintenance (Ansari et al., 2015).

Biomedical Research

  • Drug Delivery Systems : Nanoparticles coated with polyethylene glycol carrying 2-Methoxyestradiol, a structurally related compound, have been investigated for their potential as targeted drug delivery systems in cancer therapy. This highlights the use of such compounds in improving the clinical application of antitumor drugs (León et al., 2017).

  • Anticancer Properties : 2-Methoxyestradiol has been identified as a potent anticancer agent with minimal toxicity to non-malignant cells. It has shown efficacy against various cancers, including colon, breast, lung, and osteosarcoma, suggesting its potential in cancer treatment (Zhou et al., 2003).

  • Radiopharmaceutical Applications : Technetium 99m 2-methoxy isobutyl isonitrile, a radiotracer, has demonstrated effectiveness in myocardial perfusion studies, indicating its application in nuclear medicine and diagnostic imaging (Saadati et al., 2016).

Safety And Hazards

The safety data sheet for 2-Methoxyisonicotinonitrile indicates that it should be handled with caution. The hazard statements include H302-H315-H319-H332-H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-methoxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAZWLSRKMDRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428404
Record name 2-methoxyisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyisonicotinonitrile

CAS RN

72716-86-0
Record name 2-methoxyisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyisonicotinonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium (20.8 g) was dissolved in methanol (285 ml), a solution of 2-chloro-4-cyanopyridine (115.53 g) in methanoldioxan (1:1, 850 ml) was added and the mixture was boiled under reflux for 21/2 hours and was allowed to cool. The mixture was filtered and the volume of the filtrate was reduced by evaporation in 200 ml and water (400 ml) was added. The solid which precipitated out was filtered off to give 2-methoxy-4-cyanopyridine (57.2 g, 51%), m.p. 93-95.5°.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
115.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-4-cyanopyridine (115.53 g) in methanol/dioxan (1:1, 850 ml) was added to a solution of sodium methoxide (prepared from 20.8 g sodium) in methanol (285 ml) and the mixture was boiled under reflux for 2.5 hours and was allowed to cool. The mixture was filtered and the volume of the filtrate was reduced by evaporation to 200 ml and water (400 ml) was added. The solid which precipitated out was filtered off to give 2-methoxy-4-cyanopyridine (57.2 g, 51%) m.p. 93°-95.5°.
Quantity
115.53 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
methanol dioxan
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under a stream of N2 and with cooling, Na metal (2.7 g) was added to MeOH (36 ml) with a considerable exotherm. After the Na is dissolved, a solution of 2-chloro-4-cyanopyridine (15 g) in dioxane:MeOH (1:1, 110 ml) was added via dropping funnel over a 10 min period. The reaction was heated to reflux for 3.5 h then cooled at ˜10° C. overnight. Solid was filtered off and the solid was washed with MeOH. The filtrate was concentrated to ˜60 ml and H2O (60 ml) was added to redissolve a precipitate. Upon further concentration, a precipitate formed which was washed with H2O. Further concentration produced additional solids. The solids were combined and dried in vacuo overnight at 35° C. to provide 4-cyano-2-methoxypyridine which was used as is.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
dioxane MeOH
Quantity
110 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-chloro-4-cyanopyridine (1.25 g, 9.1 mmol), prepared as described by D. Libermann, N. Rist, F. Grumbach, S. Cals, M. Moyeux and A. Rouaix, Bull. Soc. Chim. France, 694 (1958), in methanol was treated with sodium methoxide (0.58 g, 10.9 mmol) and refluxed for 30 minutes. The reaction mixture was cooled, filtered and the filtrate concentrated in vacuo to obtain the crude product as an off-white solid. The crude product was chromatographed on silica gel with 20% ethyl acetate in hexane. The title compound was obtained as a white powder.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A stirred suspension of 17.86 g NaOMe (330.7 mmol, 1.22 eq) in 95 mL acetonitrile was cooled to 0° C. and a solution of 37.56 g 2-chloro-4-cyano pyridine (8, 271.1 mmol) in 225 mL acetonitrile was added over 45 min. Stirring was continued at room temperature for 23 h until less than 4% (area) starting material were detected by HPLC. 11.1 g potassium dihydrogen phosphate (81.56 mmol, 0.30 eq) were added at 0° C. and stirring was continued for 3 h at room temperature. The reaction mixture was then evaporated to dryness in a rotary evaporator (40° C./10 mbar) yielding the crude product (64.94 g, 179% by weight) as a brown solid. 64.94 g crude product were extracted with 900 mL toluene for 18 h at reflux temperature using a soxhlet extraction apparatus yielding the title product (25.65 g, 71% by weight) as an orange solid.
Name
Quantity
17.86 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
37.56 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxyisonicotinonitrile
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2-Methoxyisonicotinonitrile
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2-Methoxyisonicotinonitrile
Reactant of Route 5
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2-Methoxyisonicotinonitrile
Reactant of Route 6
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2-Methoxyisonicotinonitrile

Citations

For This Compound
4
Citations
MA Chowdhury, KRA Abdellatif, Y Dong, D Das… - Bioorganic & medicinal …, 2008 - Elsevier
… 1-(2-Methoxypyridin-4-yl)ethanone (6): Methyllithium (8.75 mL of 1.6 M in Et 2 O, 14 mmol) was added to a stirred solution of 2-methoxyisonicotinonitrile (5, 1.5 g, 11.19 mmol) in THF (…
Number of citations: 56 www.sciencedirect.com
V Kumar, K Kaur, GK Gupta, AK Gupta… - Recent patents on …, 2013 - ingentaconnect.com
… In this method, 2methoxyisonicotinonitrile 42 was allowed to react with methyl lithium using THF as solvent at -78ºC, followed by quenching with 3N HCl and extraction with ethylacetate …
Number of citations: 51 www.ingentaconnect.com
ZX Wang, B Yang - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… However, in many cases the use of a photocatalyst improves the reaction and for some substrates such as isonicotinonitrile and 2-methoxyisonicotinonitrile the photocatalyst is …
Number of citations: 63 pubs.rsc.org
F von Kieseritzky, J Lindström - Synthesis, 2010 - thieme-connect.com
By stepwise and regioselective installation of functional groups, we have synthesized and characterized two pyridines, 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl) isonicotinonitrile …
Number of citations: 2 www.thieme-connect.com

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